molecular formula C18H11BrN2O2S B2775352 N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide CAS No. 477485-96-4

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide

Cat. No.: B2775352
CAS No.: 477485-96-4
M. Wt: 399.26
InChI Key: FGEPCZVFJSQBCL-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide is a complex organic compound that features a benzoxazole moiety linked to a thiophene ring via a carboxamide group

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O2S/c19-16-10-9-15(24-16)17(22)20-12-7-5-11(6-8-12)18-21-13-3-1-2-4-14(13)23-18/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEPCZVFJSQBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different functionalized benzoxazole derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide is unique due to its combination of a benzoxazole and a brominated thiophene ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a benzoxazole moiety coupled with a brominated thiophene ring. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H11BrN2O2S
  • Molecular Weight : 397.26 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzoxazole Moiety : This is achieved through the condensation of 2-aminophenol with an aldehyde under reflux conditions.
  • Bromination of Thiophene : The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS).
  • Coupling Reaction : The benzoxazole derivative is coupled with the brominated thiophene using a coupling agent like EDCI in the presence of a base.

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that benzoxazole derivatives can induce apoptosis in cancer cells such as:

  • Breast Cancer : MCF-7, MDA-MB-231
  • Lung Cancer : A549
  • Liver Cancer : HepG2
  • Colorectal Cancer : HCT-116

For instance, benzoxazole derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for these compounds .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against various bacterial strains. The minimal inhibitory concentrations (MIC) for selected derivatives were determined against:

CompoundBacterial StrainMIC (µg/mL)
1Escherichia coli32
2Bacillus subtilis16
3Pichia pastoris8

The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with electron-donating substituents showed enhanced antimicrobial properties .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Anticancer Mechanism : It may inhibit key enzymes involved in cell proliferation or induce apoptosis through various signaling pathways.
  • Antimicrobial Mechanism : The compound could disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies

A notable case study involved the evaluation of a series of benzoxazole derivatives in vitro against multiple cancer cell lines. The study found that the presence of specific substituents significantly influenced the cytotoxicity profiles, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .

Q & A

Basic: What are the standard synthesis protocols for N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the benzoxazole core followed by coupling with the bromothiophene-carboxamide moiety. Key steps include:

  • Benzoxazole formation : Cyclization of 2-aminophenol derivatives with carbonyl sources under acidic conditions .
  • Suzuki or Ullmann coupling : Linking the benzoxazole-containing aryl group to the bromothiophene-carboxamide via palladium-catalyzed cross-coupling .
  • Optimization : Reaction conditions (e.g., temperature, solvent polarity, catalyst loading) must be fine-tuned to maximize yield and purity. For example, using DMF as a solvent at 80–100°C improves coupling efficiency .
    Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign protons and carbons in the benzoxazole and thiophene rings; aromatic protons typically appear at δ 7.0–8.5 ppm .
  • Mass Spectrometry : HRMS (ESI or EI) verifies molecular weight (expected [M+H]+^+ ~ 427–430 Da for bromine isotope patterns) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction using programs like SHELXL or SIR97 resolves bond lengths/angles and packing motifs .

Advanced: How can researchers resolve contradictory data in binding affinity assays for this compound?

Contradictions may arise from assay conditions or target flexibility. Methodological strategies include:

  • Orthogonal Assays : Combine surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization to cross-validate binding constants .
  • Cofactor/Allosteric Effects : Test under varying pH, ionic strength, or cofactor presence (e.g., ATP for kinases) to assess environmental sensitivity .
  • Molecular Dynamics (MD) Simulations : Model ligand-target interactions to identify transient binding pockets or conformational changes .

Advanced: What strategies optimize reaction yields during large-scale synthesis?

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst ratio, solvent volume) to identify optimal conditions .
  • Catalyst Screening : Test Pd(OAc)2_2, XPhos-Pd-G3, or copper iodide for coupling steps; ligand choice (e.g., BINAP) can enhance selectivity .
  • Workup Refinement : Use column chromatography with gradient elution (hexane:EtOAc) or recrystallization (DCM/hexane) to improve purity ≥95% .

Advanced: How does the bromothiophene moiety influence biological activity compared to analogues?

  • Electron-Withdrawing Effects : The bromine atom increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine in enzymes) .
  • Steric Impact : Bulkier halogens (e.g., Br vs. Cl) may reduce binding to shallow pockets but improve selectivity. Compare with N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl] derivatives to assess halogen-dependent activity .
  • Metabolic Stability : Bromine’s higher atomic weight may slow oxidative metabolism compared to fluorine or chlorine analogues .

Basic: What computational tools are recommended for modeling this compound’s interactions?

  • Docking Software : AutoDock Vina or Schrödinger Glide predict binding poses in target proteins (e.g., kinases, GPCRs) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify reactive sites on the benzoxazole-thiophene scaffold .
  • Crystallographic Refinement : Use WinGX or ORTEP-3 to visualize and refine crystal structures .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Synthesize analogues with substituents at the benzoxazole 6-position or thiophene 3-position to probe steric/electronic effects .
  • Bioisosteric Replacement : Replace the bromine with CF3_3 or CN groups to assess halogen bonding vs. hydrophobic interactions .
  • Pharmacophore Mapping : Overlay active/inactive analogues using MOE or Phase to identify essential hydrogen-bond acceptors (e.g., carboxamide oxygen) .

Basic: What are the common pitfalls in crystallizing this compound, and how to mitigate them?

  • Poor Crystal Growth : Often due to impurities; recrystallize from DCM/hexane or use vapor diffusion (EtOAc into hexane) .
  • Twinned Crystals : Use SHELXL ’s TWIN command to refine twinned datasets .
  • Disorder : If the bromothiophene group is disordered, apply geometric restraints during refinement .

Advanced: How to validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand complex stability under heating to confirm intracellular target binding .
  • Knockdown/Rescue Experiments : Use siRNA to silence the target and assess if activity is restored in rescue models .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target for pulldown/MS identification .

Advanced: What are best practices for handling discrepancies in bioactivity data across research groups?

  • Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .
  • Metadata Reporting : Document solvent (DMSO vs. saline), cell viability thresholds, and batch-to-batch compound purity .
  • Collaborative Validation : Share samples between labs to isolate methodological vs. compound variability .

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